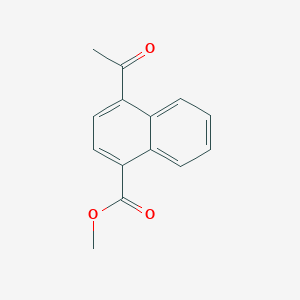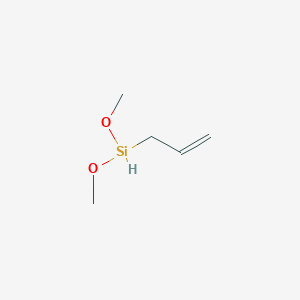
1-methyl-2-(phenylmethylidene)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2-(phenylmethylidene)hydrazine is an organic compound derived from the reaction between benzaldehyde and methylhydrazine It is characterized by the presence of a hydrazone functional group, which is formed by the condensation of the aldehyde group of benzaldehyde with the hydrazine group of methylhydrazine
准备方法
Synthetic Routes and Reaction Conditions: 1-methyl-2-(phenylmethylidene)hydrazine can be synthesized through a straightforward condensation reaction. The typical method involves mixing benzaldehyde with methylhydrazine in an appropriate solvent, such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone bond. The reaction can be represented as follows:
C6H5CHO+CH3NHNH2→C6H5CH=N−NHCH3+H2O
Industrial Production Methods: While the laboratory synthesis of this compound is relatively simple, industrial production may involve more optimized conditions to ensure higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific reaction times to maximize efficiency.
化学反应分析
Types of Reactions: 1-methyl-2-(phenylmethylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydrazone group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazones depending on the nucleophile used.
科学研究应用
1-methyl-2-(phenylmethylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms, particularly those involving hydrazone formation and cleavage.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 1-methyl-2-(phenylmethylidene)hydrazine involves its ability to form stable hydrazone bonds with various substrates. This can affect the activity of enzymes and other proteins by modifying their structure and function. The hydrazone group can also participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Benzaldehyde Phenylhydrazone: Similar structure but with a phenyl group instead of a methyl group.
Acetaldehyde Methylhydrazone: Similar structure but with an acetaldehyde group instead of a benzaldehyde group.
Benzaldehyde Semicarbazone: Similar structure but with a semicarbazide group instead of a methylhydrazine group.
Uniqueness: 1-methyl-2-(phenylmethylidene)hydrazine is unique due to its specific reactivity and stability, which makes it suitable for various applications in organic synthesis and medicinal chemistry. Its ability to form stable hydrazone bonds with a wide range of substrates sets it apart from other similar compounds.
属性
分子式 |
C8H10N2 |
|---|---|
分子量 |
134.18 g/mol |
IUPAC 名称 |
N-(benzylideneamino)methanamine |
InChI |
InChI=1S/C8H10N2/c1-9-10-7-8-5-3-2-4-6-8/h2-7,9H,1H3 |
InChI 键 |
XXCMGYNVDSOFHV-UHFFFAOYSA-N |
规范 SMILES |
CNN=CC1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 6-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B8713576.png)
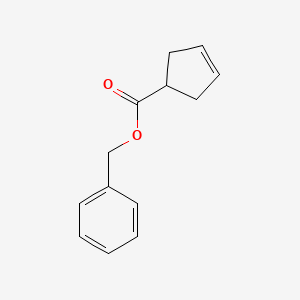

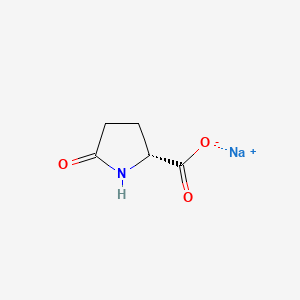
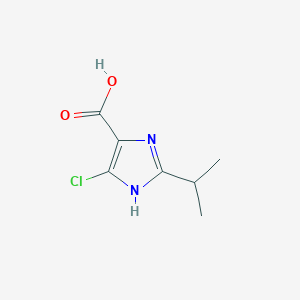
![2-[isopropyl(methyl)amino]-6-nitro-1H-benzimidazole](/img/structure/B8713626.png)
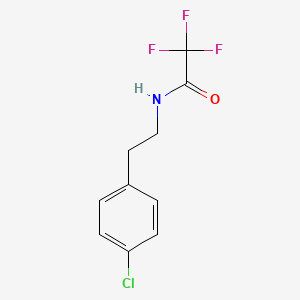
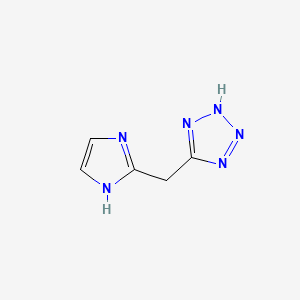
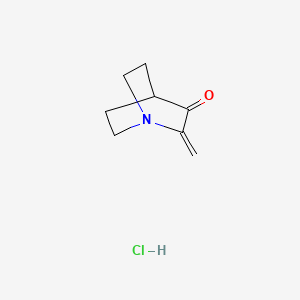
![4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL](/img/structure/B8713665.png)
![Carbamic acid, N-[[4-(diethoxymethyl)phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B8713672.png)
![5-Bromo-2-[2-methyl-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B8713686.png)
